6-Hydroxy Doxazosin
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Overview
Description
6-Hydroxy Doxazosin is a derivative of Doxazosin, a quinazoline compound primarily used as an alpha-1 adrenergic receptor antagonist. Doxazosin is commonly prescribed for the treatment of hypertension and benign prostatic hyperplasia. The hydroxylation at the 6-position of the Doxazosin molecule results in this compound, which has distinct pharmacological properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy Doxazosin typically involves the hydroxylation of Doxazosin. This can be achieved through various chemical reactions, including:
Hydroxylation using oxidizing agents: Common oxidizing agents such as hydrogen peroxide or peracids can be used to introduce the hydroxyl group at the 6-position of the Doxazosin molecule.
Catalytic hydroxylation: Transition metal catalysts, such as palladium or platinum, can facilitate the hydroxylation process under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch reactors: These are used for the controlled addition of reagents and catalysts to achieve the desired hydroxylation.
Continuous flow reactors: These systems allow for the continuous production of this compound, improving efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxy Doxazosin undergoes various chemical reactions, including:
Oxidation: Further oxidation of the hydroxyl group can lead to the formation of ketones or aldehydes.
Reduction: The hydroxyl group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, peracids.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products:
Oxidation products: Ketones, aldehydes.
Reduction products: Alcohols.
Substitution products: Halogenated or alkylated derivatives.
Scientific Research Applications
6-Hydroxy Doxazosin has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard for analytical method development and validation.
Biology: Studied for its effects on cellular signaling pathways and receptor interactions.
Medicine: Investigated for its potential therapeutic effects in treating hypertension and benign prostatic hyperplasia.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
6-Hydroxy Doxazosin exerts its effects by selectively inhibiting the postsynaptic alpha-1 adrenergic receptors on vascular smooth muscle. This inhibition leads to vasodilation, reducing total peripheral resistance and lowering blood pressure. The compound also affects the alpha-1 receptors in prostatic stromal and bladder neck tissues, alleviating symptoms of benign prostatic hyperplasia .
Comparison with Similar Compounds
Doxazosin: The parent compound, used for hypertension and benign prostatic hyperplasia.
Prazosin: Another alpha-1 adrenergic receptor antagonist with similar therapeutic uses.
Terazosin: Similar in structure and function, used for similar medical conditions.
Uniqueness: 6-Hydroxy Doxazosin is unique due to the presence of the hydroxyl group at the 6-position, which can influence its pharmacokinetic and pharmacodynamic properties. This modification can lead to differences in absorption, distribution, metabolism, and excretion compared to its parent compound and other similar drugs .
Properties
IUPAC Name |
[4-(4-amino-6-hydroxy-7-methoxyquinazolin-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O5/c1-30-18-11-14-13(10-15(18)28)20(23)25-22(24-14)27-8-6-26(7-9-27)21(29)19-12-31-16-4-2-3-5-17(16)32-19/h2-5,10-11,19,28H,6-9,12H2,1H3,(H2,23,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVHRYIETHRCFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(N=C2N)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662010 |
Source
|
Record name | [4-(4-Amino-6-hydroxy-7-methoxyquinazolin-2-yl)piperazin-1-yl](2,3-dihydro-1,4-benzodioxin-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102932-26-3 |
Source
|
Record name | [4-(4-Amino-6-hydroxy-7-methoxy-2-quinazolinyl)-1-piperazinyl](2,3-dihydro-1,4-benzodioxin-2-yl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102932-26-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(4-Amino-6-hydroxy-7-methoxyquinazolin-2-yl)piperazin-1-yl](2,3-dihydro-1,4-benzodioxin-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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